2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide
CAS No.: 1172411-61-8
Cat. No.: VC4372925
Molecular Formula: C16H15N3OS
Molecular Weight: 297.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172411-61-8 |
|---|---|
| Molecular Formula | C16H15N3OS |
| Molecular Weight | 297.38 |
| IUPAC Name | N-(2-methylphenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C16H15N3OS/c1-12-6-2-3-7-14(12)18-15(20)10-13-11-21-16(17-13)19-8-4-5-9-19/h2-9,11H,10H2,1H3,(H,18,20) |
| Standard InChI Key | JRALBYZIGDCVJV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Introduction
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide is a complex organic compound notable for its unique structural features, which include a thiazole moiety and a pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Synthesis
The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide typically involves multi-step synthetic routes that may include:
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Formation of the thiazole ring through cyclization reactions involving appropriate precursors.
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Introduction of the pyrrole moiety via electrophilic aromatic substitution or other coupling reactions.
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Acetylation to form the final acetamide structure.
Optimized synthetic routes may utilize advanced techniques such as continuous flow reactors and purification methods to enhance yield and purity.
Biological Activity
Preliminary studies suggest that 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide exhibits significant biological activities, particularly as an enzyme inhibitor. Key findings include:
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Antimicrobial Properties: The compound has shown potential against various bacterial strains, indicating its candidacy for further pharmacological investigation.
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Anticancer Activity: Initial data suggest that it may inhibit specific protein kinases involved in cancer progression, thus modulating critical biological pathways.
Table: Biological Activities of Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 2-(1H-pyrrol-1-yl)-1,3-thiazole | Antimicrobial properties |
| N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine | Enzyme inhibition properties |
| N-methyl-N-(4-methylthiazol)acetamide | Antimicrobial properties |
Mechanism of Action
The mechanism of action for 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide largely depends on its interactions with specific biological targets. It is hypothesized that the compound may:
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Bind to active sites of enzymes or receptors involved in disease pathways.
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Inhibit enzymatic activity, leading to decreased proliferation of cancer cells or pathogens.
Further studies are required to elucidate the detailed mechanisms and binding affinities.
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